2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid
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Overview
Description
. It is a derivative of adenine, a purine nucleobase, and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid typically involves multiple steps. One common method includes the reaction of adenine with diethyl phosphite in the presence of a base, followed by the addition of ethylene oxide . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or chloroform, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid involves its interaction with nucleic acids and enzymes. The compound can be incorporated into DNA or RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets and pathways involved include viral DNA polymerase and cellular kinases .
Comparison with Similar Compounds
2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid can be compared with other similar compounds such as:
Adefovir: A nucleotide analog used as an antiviral agent.
Tenofovir: Another nucleotide analog with antiviral properties.
Vidarabine: A nucleoside analog used in antiviral therapy.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound is unique due to its specific chemical structure and versatile applications in various fields .
Properties
Molecular Formula |
C8H12N5O5P |
---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H12N5O5P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18-19(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) |
InChI Key |
AAKQIJNGAJIBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCOP(=O)(O)O)N |
Origin of Product |
United States |
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